ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a methoxyphenyl group, which is a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached . The compound also has an ethyl ester group, which is commonly found in a variety of fats, oils, and waxes.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The presence of the ester group could make it susceptible to reactions like hydrolysis or reduction. The triazole ring might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Overview of Triazole Derivatives
Triazole derivatives, including ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, represent a significant class of five-membered heterocyclic compounds with diverse biological activities. The structural variations possible within the triazole class, while maintaining the same number of carbon and nitrogen atoms, allow for a wide range of applications, particularly in drug development. Triazole compounds have been used or investigated for use in various therapeutic areas due to their potential anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The exploration of these compounds is driven by the ongoing need for new drugs to address emerging diseases and drug-resistant strains of bacteria and viruses (Ferreira et al., 2013).
Triazole Synthesis and its Importance
The synthesis of 1,2,3-triazoles, an integral part of the triazole family, is crucial in drug discovery and various other fields, including bioconjugation, material science, and pharmaceutical chemistry. One significant advancement in this field is the copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a process that has revolutionized the way these compounds are synthesized, leading to higher yields and greater selectivity. The unique properties of 1,2,3-triazoles, such as stability to acidic and basic hydrolysis and significant dipole moment, make them versatile scaffolds in the development of biologically active compounds (Kaushik et al., 2019).
Environmental Applications: Biodegradation and Fate
While the primary focus of triazole research is in therapeutic domains, certain derivatives have also been studied for their environmental applications. For instance, research into the biodegradation and fate of certain ether derivatives like ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the potential of specific triazole compounds in environmental remediation. Microorganisms capable of degrading such compounds have been identified, potentially paving the way for bioremediation strategies to address soil and groundwater contamination (Thornton et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)11-8-17(16-15-11)9-12(18)10-6-4-5-7-13(10)20-2/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIMCGMVDUKVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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